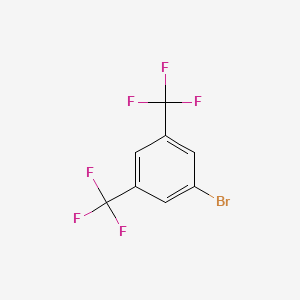
3,5-Bis(trifluoromethyl)bromobenzene
Numéro de catalogue B1265498
:
328-70-1
Poids moléculaire: 293 g/mol
Clé InChI: CSVCVIHEBDJTCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06350915B1
Procedure details


To glacial acetic acid (22.0 mL), cooled to 15° C. in a 1 L 3-n RB flask (equipped with mechanical stirrer, thermocouple, and addition funnel), was added concentrated (96%) sulfuric acid (142 mL) in one portion. An exothermic heat of solution raised the temperature to 35° C. After cooling to 25° C., 1,3-bis(trifluoro-methyl)benzene (107 g, 500 mmol) was added. With the acid mixture rapidly stirring, 1,3-dibromo-5,5-dimethylhydantoin (77.25 g; 270 mmol) was added over 2 min to give a multiple phase mixture (solid and two liquid). An exothermic reaction occured that raised the internal temperature to ˜40° C. (jacket cooling at 15° C.). After the reaction temperature began to drop (after 5 min) the reaction mixture was maintained at 45° C. for 4.5 hr.


[Compound]
Name
3-n
Quantity
1 L
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:4]=1.[Br:15]N1C(C)(C)C(=O)N(Br)C1=O>C(O)(=O)C>[F:1][C:2]([F:13])([F:14])[C:3]1[CH:8]=[C:7]([Br:15])[CH:6]=[C:5]([C:9]([F:10])([F:11])[F:12])[CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
107 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC(=CC=C1)C(F)(F)F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
77.25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
Step Three
[Compound]
|
Name
|
3-n
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
22 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
With the acid mixture rapidly stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with mechanical stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermocouple, and addition funnel),
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated (96%) sulfuric acid (142 mL) in one portion
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
An exothermic heat of solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a multiple phase mixture (solid and two liquid)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An exothermic reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
that raised the internal temperature to ˜40° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
(jacket cooling at 15° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(after 5 min)
|
|
Duration
|
5 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at 45° C. for 4.5 hr
|
|
Duration
|
4.5 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)Br)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
